N-methyl-d-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(methylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFESDRCALIIM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56564-52-4 | |
| Record name | N-Methylphenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Stereochemical Considerations in Research
N-Methyl-D-phenylalanine: Definitional Context and Stereoisomeric Specificity
This compound is a derivative of the essential amino acid phenylalanine. wikipedia.org Its nomenclature precisely describes its molecular structure. The "phenylalanine" component indicates an α-amino acid with a benzyl (B1604629) side chain. wikipedia.org The "N-methyl" prefix specifies that a methyl group has replaced a hydrogen atom on the amino group (α-amino nitrogen) of the phenylalanine backbone. nih.gov This modification makes it a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by DNA to be incorporated into proteins during translation. cymitquimica.com
The "D-" designation is a critical stereochemical descriptor. Amino acids (except for glycine) are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. numberanalytics.com The "D" (from the Latin dexter, meaning "right") and "L" (from the Latin laevus, meaning "left") notation refers to the configuration of the molecule around its central alpha-carbon. numberanalytics.com While the L-isomers (e.g., L-phenylalanine) are the naturally occurring forms found in proteins in most living organisms, D-isomers are synthesized and have distinct properties. medicalnewstoday.com Therefore, this compound is the specific right-handed enantiomer of N-methylphenylalanine. nih.gov
Distinction from L-Phenylalanine and DL-Phenylalanine in Academic Inquiry
In academic and research settings, the distinction between this compound and its related forms, L-phenylalanine and DL-phenylalanine, is crucial due to their different biological and chemical properties.
L-Phenylalanine is the natural, essential amino acid that the human body must obtain from dietary sources. medicalnewstoday.com Its primary role is as a building block for proteins. It also serves as a precursor for the synthesis of L-tyrosine, which is then converted into important neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.orgmedicalnewstoday.com
D-Phenylalanine is the synthetic, "right-hand" mirror image of L-phenylalanine. medium.com It is not incorporated into proteins and is noted for its resistance to the enzymatic degradation that readily breaks down L-amino acids. Research has investigated its potential to inhibit the enkephalinase enzyme, which breaks down the body's natural pain-relieving substances. medium.comlegerepharm.com
DL-Phenylalanine (DLPA) is a racemic mixture, meaning it contains equal parts of both the D- and L-forms. legerepharm.com This combination is studied for its potential to leverage the properties of both enantiomers synergistically. medium.com
This compound differs from all the above due to the addition of the N-methyl group. N-methylation is a chemical modification that further alters the compound's properties, including its stability and how it interacts with biological systems. mdpi.com In peptide chemistry, for instance, introducing N-methylated amino acids can enhance a peptide's stability and bioavailability. chemimpex.com
Table 1: Comparative Properties of Phenylalanine Isomers in a Research Context
| Feature | This compound | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine |
|---|---|---|---|---|
| Natural Occurrence | Synthetic derivative. nih.gov | Naturally occurring in proteins. | Synthetic; found in small amounts in aged or processed proteins. wikipedia.org | Synthetic mixture. legerepharm.com |
| Primary Role | Research chemical, building block for specialized peptides. chemimpex.comchemimpex.com | Protein synthesis, neurotransmitter precursor. wikipedia.org | Pharmacological research, enkephalinase inhibition studies. medium.com | Studied for combined properties of L- and D-forms. wikipedia.org |
| Stereochemistry | D-configuration (right-handed). nih.gov | L-configuration (left-handed). wikipedia.org | D-configuration (right-handed). wikipedia.org | 50/50 mixture of L- and D-configurations. legerepharm.com |
| Key Structural Feature | Phenylalanine with an N-methyl group. nih.gov | Standard phenylalanine structure. wikipedia.org | Stereoisomer of L-phenylalanine. wikipedia.org | Racemic mixture of stereoisomers. wikipedia.org |
| Enzymatic Stability | Generally high due to both D-configuration and N-methylation. mdpi.comtandfonline.com | Susceptible to enzymatic degradation. | Resistant to enzymatic degradation. | L-form is susceptible, D-form is resistant. |
Significance of D-Configuration in Biochemical and Medicinal Research
The D-configuration of amino acids like this compound holds significant value in biochemical and medicinal research, primarily because it imparts properties not found in the ubiquitous L-amino acids. Organisms predominantly use L-amino acids for protein synthesis, and as a result, their metabolic machinery, particularly proteolytic enzymes, is highly specific for breaking down peptides containing L-isomers. tandfonline.com
The introduction of a D-amino acid into a peptide chain confers substantial resistance to this enzymatic degradation. tandfonline.com This increased stability is a highly desirable trait in drug development, as it can prolong the active life of a peptide-based therapeutic in the body. mdpi.com Research has shown that replacing L-amino acids with their D-counterparts at the ends of a peptide can lead to compounds with almost full protection against serum degradation.
Beyond stability, the D-configuration provides an opportunity for target selectivity. taylorandfrancis.com Because D-amino acids are not the standard components of native proteins, their inclusion can create novel structures that may interact differently and more specifically with biological targets like receptors or enzymes. taylorandfrancis.com For example, D-amino acids are key components of the peptidoglycan layer in bacterial cell walls, making their metabolic pathways a target for antibiotics. numberanalytics.comtandfonline.com In neuroscience, D-amino acids such as D-serine act as important signaling molecules at N-methyl-D-aspartate (NMDA) receptors, which are crucial for memory and learning. numberanalytics.com The unique properties of the D-configuration thus make compounds like this compound valuable tools in designing stable, selective molecules for therapeutic and research applications. chemimpex.com
Synthetic Methodologies for N Methyl D Phenylalanine and Its Derivatives
Chemical Synthesis Approaches
Chemical methods provide robust and scalable routes to N-methyl-D-phenylalanine. These approaches often begin with either D-phenylalanine itself or a prochiral precursor, employing techniques such as direct alkylation, asymmetric catalysis, and classical resolution.
N-Alkylation Strategies for Amino Acids
Direct N-methylation of the parent amino acid, D-phenylalanine, is a primary strategy for synthesizing this compound. A prevalent method is reductive amination, which involves the reaction of D-phenylalanine with formaldehyde (B43269) in the presence of a reducing agent. This approach is widely used in pharmaceutical chemistry for C-N bond formation due to its operational simplicity. acs.org Catalytic reductive N-methylations can utilize various methyl sources, including formaldehyde, and are often performed under hydrogen pressure with suitable catalysts. wiley.com However, chemical synthesis routes can sometimes be limited by factors such as over-methylation or the use of toxic reagents. nih.govresearchgate.net
Asymmetric Hydrogenation Techniques for D-Phenylalanine Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for establishing the chiral center of D-phenylalanine from prochiral olefin precursors. wiley-vch.de This industrially significant technique often employs transition-metal complexes, particularly rhodium, with chiral phosphine (B1218219) ligands to achieve high enantioselectivity. wiley-vch.delu.ch
The process typically starts with an α-dehydroamino acid derivative, such as (Z)-2-(acetamido)cinnamic acid, which is hydrogenated to produce N-acetyl-D-phenylalanine. lu.chgoogle.com The choice of chiral ligand is critical for the efficiency and enantioselectivity of the reaction. Ligands like DuPhos and TangPhos have demonstrated excellent performance in rhodium-catalyzed hydrogenations. wiley-vch.deacs.org For instance, the hydrogenation of an N-acetyl dehydroamino-acid using a [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ catalyst proceeds with high enantiomeric excess, providing a key intermediate for D-phenylalanine derivatives on a large scale. acs.orgacs.org The resulting N-acetyl-D-phenylalanine can then be hydrolyzed to D-phenylalanine, which is subsequently N-methylated. google.com
Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation for D-Phenylalanine Precursors
| Catalyst / Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | 4-(hydroxymethyl)-substituted dehydrophenylalanine | D | High | acs.orgacs.org |
| Ferrocene-based Me-BoPhoz | α-amidocinnamic acid from 3-bromo-4-fluorobenzaldehyde | L (example for Phenylalanine) | 94% | beilstein-journals.org |
| Three-Quadrant Bisphosphine Rhodium Complex | alpha-acetamido dehydroamino acids | D or L | >99% | nih.gov |
Note: The table includes examples for phenylalanine derivatives to illustrate the technique's effectiveness. The resulting D-phenylalanine precursor would require a subsequent N-methylation step.
Racemic Resolution and Enantiomeric Enrichment Processes
When a synthesis yields a racemic mixture of N-methyl-DL-phenylalanine, resolution processes are required to isolate the desired D-enantiomer. These methods separate enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.
Enzymatic resolution is a common technique where an enzyme selectively acts on one enantiomer in the racemic mixture. For example, proteases like α-chymotrypsin or subtilisin can selectively hydrolyze the L-enantiomer of an N-acyl phenylalanine methyl ester, leaving the unreacted D-enantiomer, which can then be isolated. cdnsciencepub.comgoogle.com This method has been applied to various ring-substituted phenylalanines. google.com Similarly, amidases can be used for the enantioselective hydrolysis of racemic α-methyl phenylalanine amides. nih.gov A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield of the desired isomer. acs.org
Chromatographic resolution offers another powerful tool for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of N-protected amino acid esters. tandfonline.com Alternatively, ligand-exchange chromatography can be used, where enantiomers are separated via the formation of diastereomeric complexes with a chiral ligand, such as an N-substituted L-phenylalanine-Cu(II) complex, in the mobile phase. oup.com This technique has been shown to resolve underivatized amino acid enantiomers. oup.com
Crystallization-induced asymmetric transformation (CIAT) is a method where the undesired enantiomer in solution is continuously racemized while the desired enantiomer selectively crystallizes as a diastereomeric salt with a chiral resolving agent, such as tartaric acid. sid.ir
Preparation of N-Protected this compound Derivatives (e.g., Nα-Boc-Nα-Methyl-D-phenylalanine, N-Fmoc-N-methyl-D-homophenylalanine)
In peptide synthesis, the amino group of this compound must be protected to prevent unwanted side reactions during peptide coupling. The most common protecting groups are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The synthesis of Nα-Boc-Nα-Methyl-D-phenylalanine can be part of a multi-step route. For instance, after asymmetric hydrogenation produces a D-phenylalanine derivative, the Boc group can be introduced, followed by hydrolysis of ester groups to yield the final protected amino acid. acs.org The synthesis of fluorinated D,L-phenylalanine derivatives has also been achieved starting from N-Boc-2-bromophenylalanine. beilstein-journals.org
The N-Fmoc group is another standard protecting group. The resolution of enantiomers of N-protected non-protein amino acid esters has been successfully demonstrated using HPLC, with Fmoc derivatives showing exceptionally good resolution. tandfonline.com The synthesis of N-Fmoc-N-methyl-D-homophenylalanine would follow similar principles of protection applied to the corresponding amino acid.
Enzymatic and Biocatalytic Synthesis Routes
Biocatalytic methods are gaining prominence as sustainable and highly selective alternatives to traditional chemical synthesis. nih.gov These routes utilize enzymes or whole-cell systems to produce chiral compounds with high enantiopurity under mild reaction conditions.
Enzymatic Formation via N-methyl-L-amino acid dehydrogenase
Enzymes known as N-methyl-L-amino acid dehydrogenases (NMAADH) have been identified that catalyze the reductive amination of α-keto acids to form N-methyl-L-amino acids. acs.orgresearchgate.net The NMAADH from Pseudomonas putida ATCC12633, for example, catalyzes the NADPH-dependent formation of N-alkyl-L-amino acids from α-oxo acids and alkylamines. nih.gov This enzyme has been used for the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine, achieving a 98% yield and over 99% enantiomeric excess (ee) for the L-isomer. researchgate.netnih.gov
While the wild-type enzymes typically produce the L-enantiomer, protein engineering has been employed to alter the stereoselectivity. By modifying the enzyme's active site, researchers have developed variants capable of producing D-amino acids. For instance, site-saturation mutagenesis of meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum yielded the H227V variant, which demonstrated a >35-fold increase in activity for synthesizing D-phenylalanine from phenylpyruvic acid, with 97% conversion and >99% ee. mdpi.comacs.org
Another biocatalytic strategy is a cascade reaction that combines a highly stereoselective D-amino acid dehydrogenase with an L-amino acid deaminase for the stereoinversion of more accessible L-phenylalanines into their D-counterparts. mdpi.comnih.gov
Table 2: Biocatalytic Synthesis of Phenylalanine Derivatives
Asymmetric Synthesis using Engineered Biocatalysts
The direct synthesis of D-amino acids, including their N-methylated forms, from prochiral precursors is a highly attractive and atom-efficient strategy. acs.orgresearchgate.net Protein engineering has been instrumental in developing biocatalysts with tailored specificities for these synthetic routes. acs.orgresearchgate.netnih.gov Key enzymes that have been the focus of these engineering efforts include D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases. acs.orgresearchgate.netnih.gov
D-amino Acid Dehydrogenases (DAADHs):
D-amino acid dehydrogenases catalyze the reversible reductive amination of α-keto acids to produce chiral amino acids. mdpi.com While naturally occurring DAADHs are limited, engineering efforts have expanded their substrate scope. For instance, co-expression of a DAADH from Corynebacterium glutamicum and a glucose dehydrogenase from Bacillus megaterium in E. coli has enabled the synthesis of D-arylalanines from α-keto acids with high yields and enantiomeric excess (>98% ee). d-nb.info Further engineering of enzymes like meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum has shown activity on various α-keto acids, paving the way for the synthesis of a broader range of D-amino acids. nih.gov
D-amino Acid Transaminases (DAATs):
D-amino acid transaminases (DAATs) are another class of enzymes crucial for the synthesis of D-amino acids from their corresponding α-keto acids. nih.govnih.gov These enzymes, typically involved in the synthesis of D-glutamate for bacterial cell walls, can be engineered to accept a wider range of substrates. nih.gov For example, a DAAT from Blastococcus saxobsidens has been used in a one-pot, three-enzyme system to produce D-phenylalanine from phenylpyruvate with an enantiomeric excess of 99.1%. nih.gov Similarly, a DAAT from Haliscomenobacter hydrossis demonstrated high efficiency in producing D-phenylalanine from phenylpyruvate, achieving a 95.6% yield and 99.3% enantiomeric excess. nih.gov Engineering efforts have focused on modifying the active site to improve activity towards non-native substrates like D-phenylalanine. polimi.it
Phenylalanine Ammonia-Lyases (PALs):
Phenylalanine ammonia-lyases (PALs) catalyze the reversible conversion of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgcdnsciencepub.com While their natural function is the deamination of L-phenylalanine, the reverse reaction can be exploited for the synthesis of phenylalanine derivatives. wiley.comwiley.com However, wild-type PALs generally exhibit low selectivity for producing D-phenylalanines. wiley.com Recent research has focused on engineering PAL variants to directly synthesize β-branched aromatic α-amino acids, a challenging feat due to the presence of two stereocenters. nih.gov Through computational analysis and targeted mutations, researchers have successfully engineered PALs that can accept substrates like β-methyl cinnamic acid to produce the corresponding β-branched phenylalanine analogs with high diastereoselectivity. nih.gov
Multienzymatic Cascade Processes for Enantioselective Production
Multienzymatic cascade reactions offer an elegant and efficient approach for the synthesis of enantiopure amino acids by combining the activities of several enzymes in a single pot. frontiersin.orgacs.org These cascades can overcome thermodynamic limitations and minimize the need for intermediate purification steps.
A notable example is the "Hydantoinase Process," which employs a D-hydantoinase and a D-carbamoylase to produce D-α-amino acids from D,L-5-monosubstituted hydantoins. frontiersin.orgnih.gov This system can be further enhanced by incorporating a hydantoin (B18101) racemase to enable the conversion of the entire racemic substrate to the desired D-enantiomer. nih.gov
Another powerful strategy involves the stereoinversion of readily available L-amino acids to their D-counterparts. nih.govmdpi.com One such cascade employs an L-amino acid deaminase (LAAD) to convert the L-amino acid into the corresponding α-keto acid, which is then stereoselectively reduced to the D-amino acid by an engineered D-amino acid dehydrogenase or transaminase. nih.govmdpi.comrsc.org For instance, a cascade using an LAAD from Proteus mirabilis and a meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum achieved quantitative conversion of L-phenylalanine to D-phenylalanine with over 99% enantiomeric excess. rsc.org This approach has been successfully applied to a variety of aromatic and aliphatic L-amino acids. rsc.org
Chemoenzymatic cascades have also been developed, coupling enzymatic reactions with chemical steps. For example, the amination of cinnamic acids by PAL has been combined with a chemoenzymatic deracemization process. This involves the stereoselective oxidation of the L-amino acid by an L-amino acid deaminase, followed by a non-selective chemical reduction of the resulting imino acid back to the racemic amino acid, leading to the accumulation of the D-enantiomer. wiley.comacs.org
Metabolic Engineering of Microbial Systems for De Novo Production
Metabolic engineering of microorganisms, particularly Corynebacterium glutamicum, has emerged as a promising strategy for the de novo production of this compound from simple carbon sources. nih.govsemanticscholar.org C. glutamicum is a well-established industrial workhorse for amino acid production and its metabolic pathways can be rationally redesigned to channel carbon flux towards desired products. nih.govwiley.com
The production of N-methylphenylalanine in C. glutamicum has been achieved through the reductive methylamination of phenylpyruvate. nih.govsemanticscholar.org This was made possible by introducing an engineered Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida. The wild-type DpkA prefers pyruvate (B1213749) as a substrate, but mutations (P262A and M141L) shifted its substrate preference, enabling comparable catalytic efficiencies with both phenylpyruvate and pyruvate. nih.govsemanticscholar.org
To ensure a sufficient supply of the precursor phenylpyruvate, native metabolic pathways were modified. The genes for anthranilate synthase (trpEG), branched-chain amino acid aminotransferase (ilvE), and phenylalanine aminotransferase (aroT) were deleted to block the biosynthesis of L-tryptophan and L-phenylalanine, leading to the accumulation of phenylpyruvate. nih.govsemanticscholar.org Upon expressing the engineered DpkA and adding monomethylamine to the medium, the engineered C. glutamicum strain successfully produced N-methylphenylalanine. nih.govsemanticscholar.org
Further optimization of the production process involved expanding the substrate range of the microbial host. By expressing a xylose isomerase gene (xylA) from Xanthomonas campestris and the endogenous xylulokinase gene (xylB), the engineered C. glutamicum was able to utilize xylose as a carbon source for N-methylphenylalanine production. nih.govsemanticscholar.org
The table below summarizes the production titers, yields, and productivities achieved in these engineered C. glutamicum strains.
| Carbon Source | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L/h) |
| Glucose | 0.73 ± 0.05 | 0.052 | 0.01 |
| Xylose | 0.6 ± 0.04 | 0.05 | 0.008 |
Data derived from studies on engineered Corynebacterium glutamicum for N-methylphenylalanine production. nih.govsemanticscholar.org
These results demonstrate the feasibility of establishing a fermentative route for the sustainable production of N-methylphenylalanine using metabolically engineered Corynebacterium glutamicum. nih.govsemanticscholar.org
Incorporation into Peptide and Peptidomimetic Scaffolds
Peptide Synthesis Methodologies
The integration of N-methyl-D-phenylalanine into peptide chains requires specialized synthetic and biosynthetic techniques that can accommodate this structurally unique amino acid.
Solid-Phase Peptide Synthesis (SPPS) with this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and has been successfully adapted for the inclusion of N-methylated amino acids. mdpi.com The most common approach utilizes the Fmoc/tBu strategy, where the peptide is assembled on a solid support. nih.gov However, the incorporation of N-methylated residues presents specific challenges. The steric hindrance of the N-methyl group can slow down the coupling reaction. To overcome this, more potent coupling reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), are often employed in conjunction with a base like diisopropylethylamine (DIEA) to facilitate efficient amide bond formation. mdpi.com
A key consideration in SPPS involving N-methylated amino acids is the prevention of side reactions. For instance, aspartimide formation can be a significant issue in sequences containing aspartic acid when exposed to the basic conditions required for Fmoc deprotection. nih.gov Careful optimization of reaction conditions and the use of high-purity Fmoc-protected amino acids are essential for the successful synthesis of peptides containing this compound. nih.gov
Ribosomal Incorporation of N-methylated Amino Acids in Cell-Free Systems
Cell-free translation systems offer a powerful alternative to chemical synthesis for producing peptides containing non-canonical amino acids. mdpi.com The PURE (Protein synthesis Using Recombinant Elements) system, a reconstituted E. coli in vitro translation system, has been instrumental in this field. nih.gov This system allows for a high degree of control over the components of the translation machinery.
The general strategy for incorporating N-methylated amino acids involves the preparation of a misacylated tRNA. acs.org Total tRNA is first enzymatically charged with the corresponding natural amino acid (in this case, D-phenylalanine), which is then chemically N-methylated. nih.gov This N-methyl aminoacyl-tRNA is subsequently added to a PURE system reaction that lacks the natural amino acid and its corresponding aminoacyl-tRNA synthetase (AARS). acs.org The ribosome is surprisingly tolerant of certain backbone modifications and can incorporate the N-methylated amino acid into the growing peptide chain. nih.gov
This method has been used to demonstrate the efficient incorporation of N-Me-Phe at single sites within a peptide. nih.gov Furthermore, the system can be adapted for the multiple incorporation of different N-methylated amino acids into the same peptide. acs.org
| System | Methodology | Key Features | Reference |
| PURE System | Enzymatic aminoacylation followed by chemical N-methylation of tRNA. | Allows for single and multiple site-specific incorporation of N-methylated amino acids. Utilizes a reconstituted in vitro translation system for high control. | acs.orgnih.gov |
| Flexizyme System | Ribozyme-mediated tRNA aminoacylation. | Enables the charging of various N-methylated amino acids onto tRNA for subsequent ribosomal incorporation. | mdpi.comresearchgate.net |
Genetic Code Expansion and Unnatural Amino Acid Incorporation
Genetic code expansion provides a sophisticated in vivo or in vitro method to site-specifically incorporate unnatural amino acids (UAAs) into proteins by repurposing codons, typically stop codons like UAG (amber). portlandpress.comuq.edu.au This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery. portlandpress.com
The process involves engineering an aaRS that specifically recognizes the unnatural amino acid (e.g., this compound) and charges it onto its cognate orthogonal tRNA. This tRNA is engineered to recognize a blank codon, such as the amber stop codon. portlandpress.com When a gene containing this codon at a specific site is expressed in the presence of the UAA and the orthogonal pair, the UAA is incorporated into the protein at that position. uq.edu.au
This methodology has been successfully applied to incorporate a wide variety of UAAs into proteins in organisms ranging from E. coli to mammalian cells. portlandpress.comuq.edu.au In a notable application, N-chloroacetyl-N-methyl-d-phenylalanine was incorporated into a peptide library using sense codon suppression in a PURE system, leading to the identification of a novel TNFα-binding cyclic peptide. nih.gov While the direct incorporation of this compound via a specifically evolved synthetase is a complex challenge, the principles of genetic code expansion provide a powerful framework for its potential future inclusion in ribosomally synthesized peptides and proteins. nih.govannualreviews.org
Impact on Peptide Structure and Conformation
The substitution of a standard amino acid with this compound induces significant changes in the local and global conformation of a peptide, which are central to its altered biological activity.
Influence of N-methylation on Peptide Backbone Dynamics
The most direct consequence of N-methylation is the replacement of the amide proton with a methyl group. This modification has several profound effects on the peptide backbone. wiley.com Firstly, it eliminates the ability of that specific amide nitrogen to act as a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. mdpi.com
Secondly, N-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond. wiley.com While the trans conformation is overwhelmingly favored in standard peptide bonds, the introduction of an N-methyl group makes the cis conformation more accessible. This can lead to a population of multiple distinct conformers in solution. wiley.com For example, studies on arginine vasopressin analogs containing N-methylphenylalanine have shown the presence of four distinct conformational families due to this cis/trans equilibrium. wiley.com This increased conformational heterogeneity can be a crucial factor in the peptide's biological function. wiley.com The steric bulk of the methyl group also restricts the allowable values of the phi (Φ) and psi (Ψ) dihedral angles, further constraining the conformational space available to the peptide backbone. mdpi.com
Conformational Analysis of Peptides Containing this compound
Conformational analysis of peptides containing this compound reveals the structural consequences of this modification. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for these studies. mdpi.comrsc.org
CD spectroscopy provides information about the secondary structure content of peptides. In a study of an antimicrobial peptide analog, the incorporation of N-methyl-phenylalanine caused a conformational shift, with a decrease in helical structure and a slight increase in β-turn and random coil structures. mdpi.com This highlights the structure-disrupting potential of N-methylation in ordered secondary structures.
NMR spectroscopy, particularly 2D techniques like ROESY, provides detailed insights into the three-dimensional structure, including the cis/trans isomerization of the N-methylated peptide bond. wiley.com X-ray crystallography of cyclic dipeptides containing N-methylated phenylalanine has also provided precise atomic-level details of the conformational constraints imposed by the N-methyl group. acs.org
| Technique | Finding | Impact of N-methylation | Reference |
| Circular Dichroism (CD) | Reduction of helical structure, increase in beta and turn structures. | Disrupts ordered secondary structures and induces turns. | mdpi.com |
| 1D/2D NMR Spectroscopy | Evidence of cis/trans isomerization leading to multiple conformations. | Increases conformational heterogeneity. | wiley.com |
| FTIR & 1H NMR | N-methyl-phenylalanine is a potent β-turn and helix promoter. | Induces specific, constrained secondary structures. | rsc.org |
| X-ray Crystallography | Provides precise bond angles and lengths of N-methylated residues in cyclic peptides. | Defines the local geometric constraints. | acs.org |
Design of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. frontiersin.org The inclusion of non-proteinogenic amino acids like this compound is a cornerstone of peptidomimetic design. nih.gov
Role in Enhancing Proteolytic Stability of Peptides
A primary challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short in-vivo half-life. peptide.com The introduction of this compound into a peptide sequence serves as a powerful tool to increase its stability against enzymatic breakdown. nih.govpeptide.comnih.gov
| Peptide/Lipopeptide | Modification | Remaining Area after 1h in Serum (%) | Source |
| TA4 | Unmodified | ~40% | nih.gov |
| TA4 Analog | N-methyl amino acid substitution | ~65% | nih.gov |
| C10:0-A2 | Unmodified | ~20% | nih.gov |
| C10:0-A2 Analog | N-methyl amino acid substitution | ~50% | nih.gov |
This table illustrates the enhanced serum stability of a peptide (TA4) and a lipopeptide (C10:0-A2) after the incorporation of N-methylated amino acids. The percentage of the remaining compound after one hour of incubation in serum is significantly higher for the modified analogs, demonstrating their increased resistance to proteolytic degradation.
Furthermore, the incorporation of D-amino acids, such as D-phenylalanine, in conjunction with N-methylation, can further enhance proteolytic resistance. nih.gov Proteases are stereospecific and primarily recognize L-amino acids, making peptides containing D-isomers less susceptible to cleavage. The dual modification of N-methylation and the use of a D-amino acid creates a robust barrier to enzymatic degradation. nih.gov Research has shown that substitutions with D-amino acids can significantly increase stability against specific enzymes like trypsin and chymotrypsin. nih.gov
Modulation of Bioactivity and Specificity in Peptide-Based Therapeutics
The introduction of this compound can significantly influence the biological activity and receptor specificity of peptide-based therapeutics. peptide.com This is largely attributed to the conformational constraints imposed by the N-methyl group. peptide.com
By reducing the flexibility of the peptide backbone, N-methylation can lock the peptide into a bioactive conformation, leading to enhanced affinity and potency for its target receptor. frontiersin.org Conversely, it can also convert a receptor agonist into an antagonist by altering the binding mode. peptide.com The absence of the amide proton, due to N-methylation, prevents the formation of certain hydrogen bonds, which can be critical for modulating bioactivity. peptide.comupc.edu
The impact of N-methylation on bioactivity is highly context-dependent and varies with the position of the substitution within the peptide sequence. For instance, in a study on the antimicrobial peptide gramicidin (B1672133) S, the replacement of D-phenylalanine with its analogs led to significant changes in biological activity, highlighting the sensitivity of the peptide's function to modifications at this position. upf.edu
| Peptide Analog | Modification | Observed Effect on Bioactivity | Source |
| Gramicidin S Analog | D-Phe replaced with D-Tic | Decreased hemolytic effect, improved therapeutic index | upf.edu |
| Leu10-teixobactin Analog | N-methylation at various positions | Generally negative effect on antimicrobial activity | nih.gov |
| Somatostatin Analog | N-methylation | Higher bioavailability due to increased membrane permeability | nih.gov |
This table provides examples of how the modification of phenylalanine residues, including N-methylation, can modulate the bioactivity of different peptides. The effects range from improved therapeutic profiles to a loss of activity, underscoring the importance of precise and strategic placement of the modification.
Furthermore, peptides rich in N-methyl-phenylalanine have shown the ability to passively diffuse across the blood-brain barrier, opening avenues for their use as shuttles to deliver drugs to the central nervous system. peptide.comresearchgate.net This enhanced membrane permeability is another key advantage conferred by N-methylation. nih.govnih.gov
Biological and Medicinal Chemistry Applications in Research
Neuropharmacological Research
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutic agents to the central nervous system (CNS). Researchers are actively investigating N-methyl-D-phenylalanine as a key component in strategies to overcome this barrier.
Investigation as a Component of Blood-Brain Barrier Shuttles
This compound-rich peptides are being explored as highly versatile shuttles for transporting drugs across the blood-brain barrier. nih.govresearchgate.net These small, lipophilic peptides are designed to carry therapeutic agents that cannot independently cross the BBB. nih.gov Studies have shown that peptides containing this compound can facilitate the passive transfer of non-permeating drugs through in vitro BBB models. nih.govresearchgate.net The inclusion of N-methyl groups minimizes hydrogen bonding with water, a feature that, along with internal hydrogen bonding in a cyclic peptide structure, contributes to high lipid solubility and potential for BBB transport. researchgate.net This strategy aims to enhance the delivery of neuroactive compounds to the brain for potential therapeutic applications. researchgate.net
Studies on Interaction with Neurotransmitter Systems (e.g., NMDA Receptors)
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, is a key target for many neuroactive compounds. nih.govwikipedia.org Research has shown that L-phenylalanine can specifically and reversibly inhibit NMDA receptor function by competing with glycine (B1666218) at its binding site. nih.gov This interaction is significant as NMDA receptors are involved in learning and memory, and their dysfunction is implicated in conditions like phenylketonuria. nih.gov While much of the research has focused on L-phenylalanine, the structural similarities suggest that this compound could also interact with neurotransmitter systems, a possibility that warrants further investigation. The modulation of NMDA receptor activity is a critical area of study, as overactivation can lead to excitotoxicity, a process involved in some neurodegenerative disorders. wikipedia.org
Role in Brain Drug Delivery Strategies
Building on its role in BBB shuttles, this compound is integral to broader brain drug delivery strategies. These strategies often involve conjugating a drug to a transportable molecule, like an this compound-containing peptide, to facilitate its passage into the brain. nih.gov The goal is to create chimeric peptides that can hijack natural transport mechanisms at the BBB. nih.govresearchgate.net This approach is particularly promising for small neurodrugs. researchgate.net Researchers have successfully used this compound-rich peptides to transport various small molecules, including dopamine (B1211576) and GABA, across in vitro BBB models. researchgate.net These peptide-based shuttles represent a promising avenue for overcoming the significant challenge of delivering drugs to the central nervous system. nih.govresearchgate.net
Drug Discovery and Development
The unique chemical properties of this compound make it a valuable tool for medicinal chemists in the design and synthesis of new drugs.
Design of Novel Drug Candidates in Medicinal Chemistry
This compound serves as a versatile building block in the design of novel drug candidates. chemimpex.com Its structure can be incorporated into larger molecules to enhance their therapeutic properties. For example, dimerized phenylalanine derivatives have been designed as novel inhibitors of the HIV-1 capsid, with some compounds showing potent antiviral activity. nih.gov The N-methylation of amino acids in peptides can also be a useful strategy to modulate the therapeutic properties of antimicrobial peptides, potentially enhancing their stability against enzymatic degradation. mdpi.com This modification allows for the creation of innovative drug candidates with potentially improved efficacy and selectivity. chemimpex.com
Utilization as Chiral Building Blocks for Active Pharmaceutical Ingredients
Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. D-phenylalanine and its derivatives, including this compound, are highly valuable chiral building blocks in the synthesis of various pharmaceuticals. acs.orgresearchgate.net These building blocks are fundamental in constructing complex organic molecules with specific three-dimensional structures. cymitquimica.com The use of chiral catalysts in asymmetric synthesis allows for the production of homochiral compounds from non-chiral starting materials, a powerful technique in drug development. researchgate.netmdpi.com For instance, Boc-protected (R)-phenylalanine is a readily available starting material for synthesizing compounds where the R configuration is essential for activity, as seen in the development of certain antibacterial agents. nih.gov This highlights the importance of this compound as a chiral synthon in the creation of new active pharmaceutical ingredients. acs.org
Biochemical Research Tools
This compound and its derivatives serve as valuable tools in biochemical research for elucidating the intricacies of protein-protein interactions and enzyme mechanisms. chemimpex.comchemimpex.comchemimpex.com The unique structural properties conferred by the N-methyl group allow researchers to probe biological systems with high specificity. chemimpex.comchemimpex.com By incorporating this modified amino acid into peptides, scientists can study conformational requirements for binding and catalysis. peptide.com
The steric bulk of the N-methyl group restricts the rotation of the peptide backbone, which can be used to investigate the importance of flexibility at specific positions within a peptide ligand for its interaction with a protein. peptide.com This conformational constraint helps in mapping the bioactive conformation of a peptide when bound to its receptor. peptide.com Furthermore, derivatives of this compound are utilized in various biochemical assays to study protein interactions and enzyme activities, aiding in the understanding of complex biological processes. chemimpex.com
In the study of enzyme mechanisms, N-methylated amino acid derivatives can act as inhibitors or probes of the active site. For example, N-bromoacetyl-N-methyl-L-phenylalanine has been used as an affinity label to study the active site of α-chymotrypsin, while D-phenylalanine acts as a competitive inhibitor, highlighting how stereoisomers and N-methylated analogs can be used to probe enzyme specificity and function. annualreviews.org The incorporation of fluorescent tags onto phenylalanine derivatives is another powerful technique for creating probes. rsc.orgnih.gov These fluorescent amino acids can be incorporated into peptides to study peptide-membrane interactions or protein conformational changes via techniques like Fluorescence Resonance Energy Transfer (FRET). nih.govunipd.it The ability to introduce two different unnatural amino acids, potentially including a fluorescent this compound derivative, into a single protein opens up advanced avenues for studying protein dynamics. nih.gov
| Probe Type / Application | Principle of Use | Information Gained | Reference |
|---|---|---|---|
| Conformationally Restricted Peptides | Incorporating this compound to reduce backbone flexibility. | Maps the bioactive conformation required for protein binding and receptor interaction. | peptide.com |
| Enzyme Active Site Probes | Use of reactive N-methyl-phenylalanine derivatives to covalently modify or competitively inhibit an enzyme. | Identifies active site residues and clarifies enzyme specificity and mechanism. | annualreviews.org |
| Fluorescent Labeled Peptides | Attaching a fluorescent group to an N-methyl-phenylalanine residue within a peptide. | Allows for real-time monitoring of protein interactions, folding, and dynamics using spectroscopy (e.g., FRET). | nih.govunipd.itnih.gov |
The use of this compound extends to research aimed at understanding the molecular basis of various diseases, particularly neurological disorders. chemimpex.comnih.gov Its application in modifying peptides associated with disease pathology or in creating tools for studying disease-related processes has provided significant insights. nih.gov
A prominent area of research is Alzheimer's disease, which is characterized by the aggregation of β-amyloid peptides in the brain. nih.gov N-methylated derivatives of β-amyloid, incorporating N-methyl-phenylalanine, have been synthesized to study the process of fibril formation. nih.gov Research has shown that these N-methylated peptides can prevent the aggregation of the native peptide and inhibit its associated toxicity. nih.gov This makes this compound a critical component in developing research tools and potential therapeutic strategies aimed at preventing the progression of Alzheimer's disease.
Another significant application is in overcoming the challenge of the blood-brain barrier (BBB), a major obstacle in treating central nervous system diseases. nih.govresearchgate.net Researchers have discovered that peptides rich in N-methyl-phenylalanine can act as highly versatile shuttles to transport molecules across the BBB. nih.govnih.gov Studies using in vitro models have demonstrated that these peptides can carry non-permeating drugs and compounds, such as GABA and aminolevulinic acid, across the barrier via passive transfer. nih.gov This application is crucial for understanding how to deliver therapeutics to the brain and for developing probes to study neurological processes in vivo.
Furthermore, D-amino acids and their derivatives, including by extension this compound, are subjects of research into the modulation of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org The NMDA receptor is pivotal for learning, memory, and synaptic plasticity, and its dysfunction is implicated in several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.gov While D-phenylalanine itself has been studied for its effects, its N-methylated derivative is used in the design of peptide-based agents that can interact with or modulate these neurological pathways. chemimpex.comchemimpex.com
Biochemical Pathways and Metabolic Fate in Research Models
Interactions with Amino Acid Metabolism
Influence on Phenylalanine Metabolic Pathways and Derivative Formation
The introduction of N-methyl-D-phenylalanine into biological systems can influence the natural metabolic pathways of its parent amino acid, L-phenylalanine. L-phenylalanine serves as a crucial precursor for a variety of essential compounds, including the amino acid L-tyrosine and the catecholamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org In plants, phenylalanine is a key starting material for the synthesis of flavonoids and lignans. wikipedia.org
The primary route of L-phenylalanine metabolism in humans is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.org However, alternative pathways exist, such as the transamination of phenylalanine to phenylpyruvate, which can then be metabolized to compounds like phenylacetate (B1230308) and phenyl lactate. nih.gov Studies have shown that high concentrations of L-phenylalanine can competitively inhibit the transport of other amino acids, like tryptophan, across the blood-brain barrier and can also affect neurotransmitter release. wikipedia.org
While direct studies on the influence of this compound on these specific pathways are limited, research on related phenylalanine derivatives provides some insight. For instance, high levels of L-phenylalanine, as seen in the genetic disorder phenylketonuria (PKU), can disrupt normal neurological function. wikipedia.org L-phenylalanine has been shown to act as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org Furthermore, tryptamine (B22526) and its derivatives, which share structural similarities with phenylalanine derivatives, have been shown to interact with NMDA receptors. meduniwien.ac.atnih.gov
In the context of derivative formation, the metabolism of phenylalanine can lead to various products. In the fungus Penicillium chrysogenum, L-phenylalanine can be converted to phenylpyruvate and subsequently to phenylacetate, a precursor for penicillin G. asm.org It can also be hydroxylated to tyrosine and metabolized through the homogentisate (B1232598) pathway. asm.org The presence of this compound could potentially alter the flux through these pathways by competing for enzymes or transporters involved in phenylalanine metabolism.
The following table summarizes the major metabolic pathways of L-phenylalanine and potential points of interaction for its derivatives.
| Metabolic Pathway | Key Enzymes | Key Products | Potential Influence of Phenylalanine Derivatives |
| Hydroxylation | Phenylalanine hydroxylase | L-Tyrosine | Competitive inhibition of the enzyme. |
| Transamination | Aminotransferases | Phenylpyruvate | Competition for the aminotransferase enzymes. |
| Phenylpropanoid Pathway (Plants) | Phenylalanine ammonia-lyase | Cinnamic acid | Potential inhibition of the enzyme. |
Investigation of Metabolic Fate in Model Organisms
The metabolic fate of this compound has been investigated in various research models, primarily focusing on its stability and resistance to degradation. The N-methylation and the D-configuration of the alpha-carbon contribute significantly to its resistance to enzymatic breakdown by proteases and peptidases. nih.govrsc.orgnih.gov
In studies using cell lysates, peptides containing N-methyl-phenylalanine have demonstrated significantly enhanced stability compared to their counterparts with L-phenylalanine. nih.gov For example, a peptide containing (N-methyl)phenylalanine showed a much slower rate of degradation in a cytosolic lysate, with 70% of the peptide remaining intact after 60 minutes, compared to the rapid degradation of the parent peptide. nih.gov This increased resistance is attributed to the steric hindrance provided by the N-methyl group, which prevents the peptide bond from fitting into the active site of many proteases. rsc.org
Similarly, the D-amino acid configuration confers resistance to proteolysis. While L-amino acids are readily incorporated into proteins and metabolized, D-amino acids are generally not, and their presence in peptides can enhance stability. nih.govnih.gov Studies on peptides containing D-phenylalanine have shown increased resistance to degradation. nih.gov
The combination of both N-methylation and D-configuration in this compound would be expected to result in a compound that is highly resistant to metabolic breakdown in most model organisms. While specific studies tracing the complete metabolic pathway of free this compound are not extensively detailed in the provided search results, the focus of existing research has been on its utility in creating protease-resistant peptides. nih.govrsc.org
Enzymatic Recognition and Processing
Substrate Specificity of Peptidases and Proteases Towards this compound-Containing Peptides
The incorporation of this compound into peptides significantly impacts their recognition and processing by peptidases and proteases. Generally, these enzymes exhibit a high degree of stereospecificity, favoring L-amino acid residues. The presence of a D-amino acid or an N-methylated amino acid at the cleavage site can dramatically reduce or completely inhibit enzymatic activity.
N-methylation of a peptide bond introduces steric hindrance that can prevent the peptide from binding effectively to the active site of a protease. rsc.org Research has demonstrated that N-methylated peptides show significantly slower proteolysis. rsc.org For instance, the substitution of phenylalanine with (N-methyl)phenylalanine in a peptide substrate greatly enhanced its resistance to proteolysis, with no evidence of cleavage at the bond preceding the modified amino acid. nih.gov
Similarly, the D-configuration of an amino acid residue is a major deterrent to protease activity. nih.gov Peptidases are highly specific for L-amino acids, and the presence of a D-amino acid can render the adjacent peptide bond resistant to cleavage. nih.gov
Therefore, peptides containing this compound are expected to be highly resistant to a broad range of peptidases and proteases. This resistance is a key feature exploited in the design of peptide-based drugs to improve their in vivo stability. nih.gov
The following table provides a general overview of the effect of N-methylation and D-amino acid substitution on protease activity.
| Modification | Effect on Protease Recognition | Consequence for Peptide |
| N-methylation | Steric hindrance in the enzyme's active site. | Increased resistance to proteolysis. rsc.orgnih.gov |
| D-amino acid | Incorrect stereochemistry for enzyme binding. | Increased resistance to proteolysis. nih.gov |
| N-methyl-D-amino acid | Combined steric hindrance and incorrect stereochemistry. | Very high resistance to proteolysis. |
Studies on Ribosomal Peptide Bond Formation with D-Amino Acids
The ribosome, the cellular machinery responsible for protein synthesis, exhibits strong discrimination against D-amino acids, which significantly slows down the rate of peptide bond formation. nih.govresearchgate.net This inherent selectivity is a crucial mechanism for maintaining the stereochemical integrity of proteins.
Structural studies of a bacterial ribosome in complex with a D-aminoacyl-tRNA analog have provided mechanistic insights into this discrimination. nih.govresearchgate.net The D-amino acid does bind to the ribosomal A-site, inserting its side chain into the A-site cleft, similar to an L-amino acid. nih.govresearchgate.net However, this binding orientation is not optimal for the nucleophilic attack by the alpha-amino group of the D-amino acid on the peptidyl-tRNA in the P-site. nih.govresearchgate.net Due to the opposite chirality, the amino group of the D-amino acid is positioned further away from the carbonyl carbon of the P-site substrate, reducing its reactivity. researchgate.net Furthermore, the D-amino acid is unable to form a critical hydrogen bond with the P-site tRNA, which is necessary for efficient proton transfer during peptide bond formation. nih.govresearchgate.net
Despite this inherent barrier, researchers have successfully engineered ribosomes and translation systems to incorporate D-amino acids, including D-phenylalanine, into peptides. researchgate.net Mutations in the 23S rRNA, particularly in regions of the peptidyltransferase center, have been shown to improve the incorporation of D-amino acids. researchgate.net Additionally, the use of modified elongation factors, such as EF-P, can help to resolve the stalling that occurs when the ribosome encounters consecutive D-amino acids. biorxiv.org
While the direct ribosomal incorporation of this compound is not explicitly detailed in the provided search results, the successful incorporation of both D-amino acids and N-methylated amino acids in separate studies suggests that it might be achievable through advanced synthetic biology techniques. researchgate.netacs.orgnih.govacs.orgoup.com The incorporation of N-methylated amino acids also presents challenges, as N-methylation can reduce the affinity of the aminoacyl-tRNA for the elongation factor EF-Tu. nih.gov However, strategies such as using EF-Tu variants and optimizing tRNA sequences have been developed to enhance the incorporation of N-methylated amino acids. nih.gov
The following table summarizes the challenges and strategies related to the ribosomal incorporation of non-canonical amino acids.
| Amino Acid Type | Challenge for Ribosomal Incorporation | Strategy for Enhanced Incorporation |
| D-amino acids | Slow peptide bond formation due to suboptimal positioning in the active site. nih.govresearchgate.net | Ribosome engineering (mutations in 23S rRNA). researchgate.net Use of modified elongation factors (e.g., EF-P). biorxiv.org |
| N-methylated amino acids | Reduced affinity of aminoacyl-tRNA for EF-Tu. nih.gov | Use of EF-Tu variants (e.g., EF-Sep). nih.gov Optimization of tRNA T-stem structure. nih.gov |
Analytical Methodologies for N Methyl D Phenylalanine in Research
Chromatographic Separations
Chromatographic techniques are fundamental in isolating and quantifying N-methyl-D-phenylalanine, particularly in distinguishing between its chiral forms.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Chiral Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the chiral analysis of amino acids, including this compound. mdpi.com The inherent challenge of separating enantiomers, which have identical physical and chemical properties in an achiral environment, is overcome by using chiral derivatizing agents (CDAs). These agents react with the amino acid enantiomers to form diastereomers, which possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. researchgate.net
Several CDAs have been successfully employed for the LC-MS analysis of amino acid stereoisomers. These include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of CDA can influence the enantioselectivity and sensitivity of the assay. For instance, while FDAA often provides high enantioselectivity, its sensitivity may be lower compared to other reagents. nih.gov The detection of the derivatized amino acids is typically performed using UV and electrospray ionization mass spectrometry (ESI-MS). nih.gov
A typical workflow involves the derivatization of the amino acid sample, followed by separation using reversed-phase high-performance liquid chromatography (RP-HPLC). The separated diastereomers are then detected and quantified by MS/MS. This targeted approach allows for the sensitive and accurate determination of the enantiomeric composition of this compound in various matrices. mdpi.com
| Parameter | Typical Condition | Source |
| Column | Reversed-phase (e.g., C18) | researchgate.net |
| Mobile Phase | Acetonitrile/water gradient with acid (e.g., acetic acid) | nih.gov |
| Derivatizing Agents | FDAA, GITC, S-NIFE, PGME | nih.govnih.gov |
| Detection | ESI-MS/MS | researchgate.netnih.gov |
| Column Temperature | Often elevated (e.g., 50 °C) to improve peak shape | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for comprehensive metabolite profiling, which can include the detection of this compound. A key step in preparing samples for GC-MS analysis is chemical derivatization, which is necessary to increase the volatility and thermal stability of non-volatile metabolites like amino acids. mdpi.com
A common two-stage derivatization process involves an initial reaction with methoxyamine hydrochloride in pyridine (B92270) to protect aldehyde and keto groups. This is followed by silylation using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens on hydroxyl, carboxyl, and amino groups with trimethylsilyl (B98337) (TMS) groups. mdpi.comasm.org
The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column stationary phase (commonly a 5% phenyl-substituted methylpolysiloxane). The separated metabolites are subsequently ionized (typically by electron ionization) and detected by the mass spectrometer, which provides a mass spectrum for each compound. mdpi.comtandfonline.com By comparing the retention times and mass spectra to spectral libraries, it is possible to identify and quantify a wide range of metabolites, including phenylalanine and its derivatives, in a given sample. asm.orgresearchgate.net
| Step | Description | Reagents/Conditions | Source |
| Extraction | Extraction of metabolites from the sample matrix. | Methanol/water or other solvent systems. | asm.org |
| Derivatization (Step 1) | Methoxyamination to protect carbonyl groups. | Methoxyamine hydrochloride in pyridine. | mdpi.com |
| Derivatization (Step 2) | Silylation to increase volatility. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | mdpi.comasm.org |
| GC Separation | Separation of derivatized metabolites. | Capillary column (e.g., DB-5), helium carrier gas, temperature gradient. | tandfonline.com |
| MS Detection | Ionization and detection of separated compounds. | Electron ionization (70 eV), mass scan (e.g., m/z 50-600). | tandfonline.com |
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the chiral resolution of amino acids. In CE, charged molecules are separated in a narrow fused-silica capillary under the influence of a high electric field. For the separation of enantiomers, a chiral selector must be added to the background electrolyte (BGE). d-nb.info
Cyclodextrins (CDs), such as β-cyclodextrin, and their derivatives are commonly used chiral selectors in CE. d-nb.info The chiral recognition mechanism is based on the differential interaction of the enantiomers with the hydrophobic cavity and hydrophilic exterior of the CD molecule, leading to different electrophoretic mobilities and thus separation. The resolution can be optimized by adjusting the type and concentration of the CD, the pH of the BGE, and the applied voltage. d-nb.inforesearchgate.net
Chiral ionic liquids have also been employed as effective chiral selectors in CE for the separation of amino acid enantiomers, including phenylalanine. chromatographyonline.com Furthermore, dual-selector systems, combining a cyclodextrin (B1172386) with a ligand-exchange complex (e.g., a copper(II)-amino acid complex), can achieve enhanced chiral recognition and separation. nih.gov To improve detection sensitivity, especially for trace analysis, amino acids can be derivatized with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), prior to CE analysis. d-nb.info
Spectroscopic Characterization of Interactions
Spectroscopic methods are invaluable for elucidating the three-dimensional structure of this compound and for studying how it interacts with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed, atomic-level structural characterization of molecules like this compound. smolecule.com It provides comprehensive information about the chemical structure, stereochemistry, and conformational preferences in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) is typically required for a complete structural assignment. ipb.pt
The introduction of a methyl group on the amide nitrogen significantly influences the NMR spectrum. A key feature is the absence of the amide proton signal that is typically observed in non-methylated amino acids. smolecule.com The N-methylation also restricts the conformational space available to the molecule, which can be observed through changes in chemical shifts and nuclear Overhauser effect (NOE) correlations. smolecule.com NOESY experiments are particularly crucial as they provide information about through-space proximity of protons, which helps in determining the three-dimensional conformation and the relative orientation of different parts of the molecule. ipb.pt The systematic study of N-methylated peptide libraries by NMR has shown that N-methylation can induce specific backbone conformations, including the stabilization of cis peptide bonds. researchgate.net
Circular Dichroism Spectroscopy for Ligand-Induced Structural Changes
Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary and tertiary structure of chiral molecules, particularly proteins, and for detecting conformational changes upon ligand binding. nih.govunivr.it CD measures the differential absorption of left- and right-circularly polarized light.
When this compound acts as a ligand and binds to a macromolecule such as a protein, it can induce changes in the protein's conformation. These structural alterations are reflected in the protein's CD spectrum. scispace.com The far-UV region of the CD spectrum (around 190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). univr.it A change in the shape and magnitude of the CD signal in this region upon binding of this compound would indicate a ligand-induced change in the protein's secondary structure.
The near-UV CD spectrum (around 250-320 nm) is sensitive to the local environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds, thus providing information about the protein's tertiary structure. univr.itnih.gov The binding of a ligand like this compound in the vicinity of these chromophores can alter their environment and lead to changes in the near-UV CD spectrum, signaling a modification of the protein's tertiary structure. nih.govresearchgate.net
Mass Spectrometry for Peptide and Metabolite Identification
Mass spectrometry (MS) is a cornerstone analytical technique for the identification and structural elucidation of molecules, including peptides and metabolites containing this compound. Its high sensitivity and specificity make it indispensable for detecting and characterizing this modified amino acid within complex biological matrices. nih.gov The general workflow involves liquid chromatography (LC) for separation, followed by MS for detection and tandem mass spectrometry (MS/MS) for structural confirmation. mdpi.com
In the context of peptide analysis, MS is used to determine the precise molecular weight of a peptide, which can indicate the presence of modifications such as N-methylation. nih.govucsf.edu For example, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been utilized to confirm the experimental molecular mass of synthetic peptides incorporating N-methylated amino acids. nih.gov For more in-depth structural analysis, tandem mass spectrometry (MS/MS) is employed. In this process, a specific peptide ion (the precursor ion) is selected and fragmented, generating a series of product ions. ucsf.edu The resulting fragmentation pattern, or MS/MS spectrum, provides sequence information and can pinpoint the exact location of the N-methyl group on the phenylalanine residue. High-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF) and Orbitrap are frequently used to obtain accurate mass measurements of both precursor and product ions, which aids in unambiguous identification and reduces false discovery rates. nih.govnih.gov
For metabolite identification, MS-based metabolomics platforms are employed to profile small molecules in biological samples. nih.gov Untargeted metabolomics approaches aim to detect and identify as many metabolites as possible, creating a global snapshot of the metabolome. mdpi.com A feature in metabolomics is defined by a combination of an accurate mass-to-charge ratio (m/z) and a chromatographic retention time. nih.gov When an unknown feature matches the accurate mass and expected retention time of this compound, its identity can be tentatively assigned. Confirmation is then achieved by comparing its MS/MS fragmentation spectrum with that of an authentic chemical standard. nih.gov This workflow has been successfully used to identify a wide range of metabolites, including other N-methylated amino acids. researchgate.net
Table 1: Mass Spectrometry Techniques for Analyzing N-methylated Compounds
| MS Technique | Ionization Method | Analyzer | Application | Key Findings/Use | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Electrospray (ESI) | Triple Quadrupole (QqQ) | Targeted quantification of amino acid enantiomers | Provides excellent sensitivity and quantitation for specific analytes like D-Asp and NMDA using Multiple Reaction Monitoring (MRM). researchgate.net | researchgate.net |
| MALDI-TOF MS | MALDI | Time-of-Flight (TOF) | Peptide molecular weight determination | Used to confirm the molecular mass of synthetic peptides containing N-methyl-phenylalanine, verifying successful synthesis. nih.gov | nih.gov |
| LC-MS/MS | ESI | QTOF or Orbitrap | Peptide sequencing and modification site analysis | High-resolution fragmentation data confirms the peptide sequence and localizes the N-methyl modification. ucsf.edu | ucsf.edu |
| GC-HR-MS / LC-HR-MS/MS | Electron Ionization (EI) / ESI | TOF or Orbitrap | Untargeted metabolite identification | Enables the identification of novel metabolites like N-methyl-UMP by matching accurate mass and fragmentation patterns to databases and standards. researchgate.net | researchgate.net |
Derivatization Strategies for Enhanced Detection
In many analytical scenarios, direct measurement of this compound can be challenging due to low concentrations, poor ionization efficiency, or the need to resolve it from its stereoisomer. Derivatization is a chemical strategy used to modify the analyte to improve its analytical properties, such as enhancing its detectability by mass spectrometry or enabling its separation from interfering compounds. mdpi.commdpi.com
Chiral Derivatization for Enantioselective Quantification
The quantification of this compound is often complicated by the presence of its enantiomer, N-methyl-L-phenylalanine. Since enantiomers have identical physical properties, including mass, they cannot be distinguished by a mass spectrometer alone. mdpi.com Chiral derivatization overcomes this limitation by reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These newly formed diastereomeric pairs have different physicochemical properties and can be separated using standard, non-chiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov
The process involves reacting a sample containing both D- and L-enantiomers of N-methyl-phenylalanine with a pure, single-enantiomer CDA. This reaction creates two distinct diastereomeric products (e.g., D-amino acid/L-CDA and L-amino acid/L-CDA), which will exhibit different retention times on an HPLC column. oup.com Following separation, the distinct diastereomers can be detected and quantified by MS, allowing for the determination of the original concentration of each enantiomer. mdpi.commdpi.com
Several CDAs have been successfully employed for the enantioselective analysis of amino acids. Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and its analogs, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are widely used. mdpi.comnih.gov These reagents react with the primary or secondary amine group of the amino acid. Studies have shown that L-FDLA derivatization followed by LC-MS/MS analysis allows for the simultaneous and sensitive quantification of multiple D- and L-amino acids in crude biological samples. mdpi.com Another approach utilized phenylglycine methyl ester (PGME) as a CDA to successfully determine the absolute configuration of N,N-dimethyl phenylalanine in a natural product via LC-MS analysis of the resulting diastereomers. nih.gov The choice of derivatizing agent depends on the specific amino acid, the sample matrix, and the required sensitivity. nih.gov
Table 2: Chiral Derivatization Agents for Enantioselective Amino Acid Analysis
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reaction Principle | Analytical Method | Application/Key Findings | Reference |
|---|---|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Nucleophilic aromatic substitution with the amino group of the analyte. | RP-HPLC-UV-ESI-MS | Widely used for assigning stereochemistry. Generally shows high enantioselectivity but can have lower sensitivity than other agents. nih.gov | nih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Similar to FDAA, reacts with the amino group to form diastereomers. | LC-MS/MS | Successfully used for simultaneous quantification of 10 chiral amino acid pairs in crude brain tissue samples. mdpi.com | mdpi.com |
| Phenylglycine methyl ester | PGME | Forms diastereomeric dipeptides with N,N-dimethyl amino acids using a coupling agent. | LC-MS | Developed to determine the absolute configuration of N,N-dimethyl phenylalanine in a cyclopeptide alkaloid based on elution order. nih.gov | nih.gov |
| N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride | FMOC-L-Ala-NCA | Rapid reaction with amino acids to form diastereomeric N-protected dipeptides. | RP-HPLC | Fast derivatization (5 min at room temp) with resulting diastereomers of D,L-Phenylalanine successfully separated on an octylsilica column. oup.com | oup.com |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Reacts with amino groups to form stable, fluorescent urea (B33335) derivatives. | HPLC-FLD or LC-MS/MS | A common derivatizing agent for amino acid analysis, but can suffer from matrix effects and lower recovery in complex samples compared to underivatized methods. mdpi.com | mdpi.com |
Theoretical and Computational Investigations
Molecular Modeling and Simulation Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Theoretical investigations using Density Functional Theory (DFT) have been instrumental in elucidating the molecular structure and electronic characteristics of N-methyl-D-phenylalanine and related compounds. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed insights into the molecule's geometry, including bond lengths and angles, as well as its electronic properties, which are crucial for understanding its reactivity and interactions. researchgate.netijcce.ac.ircumhuriyet.edu.tr
The electronic properties of this compound are also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a larger gap suggests greater stability. For D-phenylalanine, the calculated HOMO-LUMO gap is approximately 6.3264 eV, indicating significant stability. mdpi.com N-methylation can influence these energy levels, which in turn affects the molecule's electronic and optical properties. mdpi.comirjweb.com The dipole moment, another important electronic property, influences the molecule's solubility and ability to permeate cell membranes. nih.gov
Table 1: Representative Calculated Geometric and Electronic Properties of Phenylalanine Derivatives using DFT
| Property | Parameter | Calculated Value | Reference |
| Molecular Geometry | C-C (benzene ring) bond length | ~1.51 Å | cumhuriyet.edu.tr |
| C=C (benzene ring) bond length | ~1.39 Å | cumhuriyet.edu.tr | |
| C-N bond length | ~1.45 Å | cumhuriyet.edu.tr | |
| C=O bond length | ~1.23 Å | cumhuriyet.edu.tr | |
| Electronic Properties | HOMO Energy | -6.8832 eV (for D-phenylalanine) | mdpi.com |
| LUMO Energy | -0.5567 eV (for D-phenylalanine) | mdpi.com | |
| HOMO-LUMO Energy Gap | 6.3264 eV (for D-phenylalanine) | mdpi.com | |
| Dipole Moment | ~5.82 Debye (for a related derivative) | nih.gov |
Note: The values presented are representative and may vary depending on the specific computational method and basis set used. Data for the parent compound Phenylalanine or its D-isomer are used as a proxy where specific data for this compound is not available.
Conformational Studies of this compound and its Peptide Derivatives
The incorporation of this compound into peptides significantly influences their conformational preferences, a subject extensively studied through computational methods. nih.govwiley.com A key consequence of N-methylation is the potential for cis/trans isomerization of the peptide bond involving the methylated nitrogen. nih.govwiley.com While the trans conformation is generally favored in standard peptide bonds, N-methylation lowers the energy barrier for rotation, leading to a significant population of the cis isomer. rsc.org
Furthermore, N-methylation imposes steric constraints that affect the backbone dihedral angles (phi, ψ) of the peptide chain. These constraints can promote the formation of specific secondary structures, such as β-turns. rsc.orgrsc.org The N-methyl group eliminates the amide proton, thereby removing its ability to act as a hydrogen bond donor, which in turn destabilizes helical structures but can favor turn conformations. researchgate.net Conformational analysis of peptides containing Cα-methyl-phenylalanine, a related modified amino acid, has shown it to be a potent promoter of β-turns and helical structures. rsc.org The interplay between the chirality of the N-methylated residue and the surrounding amino acids also dictates the resulting conformation. wiley.com
Binding Interactions and Molecular Dynamics
Computational Analysis of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to analyze the binding of ligands like this compound to their biological targets. researchgate.netresearchgate.netnih.gov These methods provide a three-dimensional view of the ligand-receptor complex, revealing the specific interactions that govern binding affinity and selectivity. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, generating a series of possible binding poses ranked by a scoring function. researchgate.net This initial static picture is then often refined using MD simulations, which simulate the movement of atoms in the complex over time, providing insights into the stability and dynamics of the interaction. researchgate.net For instance, studies on the N-methyl-D-aspartate (NMDA) receptor, a potential target for phenylalanine derivatives, have utilized these techniques to understand ligand binding. mdpi.comnih.gov L-phenylalanine has been shown to interact with the glycine-binding site of the NMDA receptor. nih.govahajournals.org Computational docking of this compound to the NMDA receptor would likely explore interactions within this or other allosteric sites.
Prediction of Bioactivity and Pharmacological Profiles
In silico methods are increasingly used to predict the bioactivity and pharmacological profiles of novel compounds, including peptides containing this compound. frontiersin.orgresearchgate.net These computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms, can forecast a compound's therapeutic potential and pharmacokinetic properties before extensive experimental testing. uq.edu.auresearchgate.net
N-methylation is a well-known strategy to enhance the drug-like properties of peptides, and computational models can quantify these effects. nih.gov For example, N-methylation can increase metabolic stability by protecting the peptide bond from enzymatic degradation. It can also improve cell permeability and oral bioavailability, in part by reducing the number of hydrogen bond donors and increasing lipophilicity, although the relationship is complex. uq.edu.aunih.gov Computational tools can predict these properties based on the molecule's structure. N-methyl-phenylalanine-rich peptides have been investigated as potential shuttles to cross the blood-brain barrier. frontiersin.org
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com Descriptors used in these models can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or represent physicochemical properties (e.g., lipophilicity, polar surface area). mdpi.com By training a model on a set of compounds with known activities, the model can then predict the activity of new, untested molecules like derivatives of this compound. mdpi.comresearchgate.net Furthermore, machine learning and deep learning methods are being developed to predict the potential of peptides to act as cell-penetrating peptides (CPPs), a key property for intracellular drug delivery. frontiersin.orgmdpi.comnih.gov These models analyze sequence and structural features to identify peptides with a high probability of cellular uptake. researchgate.net
Future Research Directions and Translational Perspectives
Advancements in Synthesis and Production
The development of efficient and sustainable methods for producing N-Me-D-Phe and its derivatives is a key area of future research. Current chemical synthesis methods often present challenges such as a lack of enantiopurity, low yields, and the use of toxic reagents. nih.gov
Development of More Efficient and Sustainable Biocatalytic Processes
Biocatalytic approaches offer a promising and sustainable alternative to traditional chemical synthesis. These methods are lauded for their high enantioselectivity. nih.gov Researchers are actively exploring and engineering various enzymes to improve the production of D-amino acids like N-methyl-D-phenylalanine. nih.govuniovi.es
Recent advancements include the use of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.org This method is advantageous as it does not require expensive cofactors. wiley.com One innovative one-pot approach couples PAL amination with a chemoenzymatic deracemization process, which involves stereoselective oxidation and nonselective reduction, to synthesize substituted D-phenylalanines with high yield and optical purity from inexpensive cinnamic acids. wiley.comnih.gov
Engineered microorganisms are also at the forefront of sustainable production. For instance, Corynebacterium glutamicum has been metabolically engineered for the de novo production of N-methylphenylalanine from glucose and xylose. nih.gov This was achieved through the reductive methylamination of phenylpyruvate. nih.gov Another biocatalytic strategy involves using a phenylalanine ammonia lyase from Lycoris radiata (LrPAL3) for the one-step N-methylamination of trans-cinnamic acid to produce N-methyl-L-phenylalanine. ijournals.cn Further research aims to enhance the efficiency of these biocatalytic systems for large-scale, cost-effective production. frontiersin.org
Novel Chemical Synthesis Strategies for Diverse Derivatives
Alongside biocatalysis, the development of novel chemical synthesis strategies remains crucial for creating a diverse range of this compound derivatives with unique properties. Researchers are focused on creating efficient and scalable methods to produce these compounds for various applications, including their use in peptide synthesis. asianpubs.org
One area of exploration is the N-methylation of amino acids and their derivatives using various reagents and techniques, such as dimethyl sulfate (B86663) with sodium hydride, or through reductive amination. mdpi.comsemanticscholar.org These advancements in synthetic approaches are unlocking the potential of N-methylation to modulate the biological activity, selectivity, and pharmacokinetic properties of peptides, paving the way for novel drug development. mdpi.comsemanticscholar.org For example, a general method for synthesizing unnatural chiral N-tert-butanesulfinyl α-amino acids has been developed, which could be applied to create phenylalanine analogues. thieme-connect.com
Expanded Biomedical Applications
While this compound has established roles in neuropharmacology, its potential extends to other therapeutic areas. The incorporation of N-methylated amino acids can significantly enhance the properties of peptide-based drugs. sns.it
Exploration in New Therapeutic Areas Beyond Current Neuropharmacology
The unique characteristics of this compound make it a candidate for development in various therapeutic fields. Its derivatives are being investigated for a range of applications, from antiviral to anticancer agents. For instance, novel phenylalanine derivatives have been designed and synthesized as potent inhibitors of the HIV-1 capsid protein. nih.govmdpi.com
Furthermore, the incorporation of D-amino acids and N-methyl amino acids into antimicrobial peptides is being explored to enhance their therapeutic properties, including increased stability against enzymatic degradation. mdpi.com Non-natural phenylalanine derivatives are also being utilized to improve the efficacy, bioavailability, and specificity of drugs in areas like cancer treatment, where they can act as enzyme inhibitors or receptor antagonists.
Targeted Drug Delivery Systems Utilizing this compound-Rich Peptides
A significant area of future research involves the use of this compound-rich peptides as shuttles for targeted drug delivery, particularly across the blood-brain barrier (BBB). nih.govsigmaaldrich.comresearchgate.net These peptides have shown the ability to transport various "cargo" molecules, that would not otherwise cross the BBB, via passive diffusion. nih.govsigmaaldrich.comresearchgate.net
Studies have demonstrated that N-Me-Phe-rich peptides can be coupled to drugs and facilitate their transport across in vitro BBB models. nih.govsigmaaldrich.com This opens up possibilities for delivering therapeutics to the brain for a range of neurological conditions. researchgate.net The N-methylation of peptides can also improve other pharmacological properties such as lipophilicity, proteolytic stability, and bioavailability, making them more effective drug carriers. researchgate.net Research is ongoing to optimize these peptide-based delivery systems for enhanced efficiency and specificity. researchgate.net
Integration of Omics Technologies in Metabolic Research
The application of "omics" technologies, such as metabolomics, proteomics, and genomics, is poised to provide a deeper understanding of the metabolic roles and pathways of this compound. mdpi.comnih.gov These systems biology approaches allow for the comprehensive analysis of molecules and their interactions within a biological system. mdpi.com
Metabolomic studies, which analyze the complete set of metabolites in a biological sample, can reveal alterations in phenylalanine metabolism associated with various diseases. nih.govmdpi.com For example, metabolomic profiling has identified changes in phenylalanine levels in conditions like Parkinson's disease and anthracycline-induced hepatotoxicity. nih.govmdpi.com By integrating data from different omics platforms, researchers can construct detailed metabolic networks and identify key enzymes and pathways involved in the metabolism of this compound and its derivatives. frontiersin.org This integrated approach holds the potential to uncover novel biomarkers for diseases and identify new therapeutic targets related to phenylalanine metabolism. researchgate.netmdpi.com
Novel Analytical and Computational Approaches
The accurate analysis and separation of this compound from its L-enantiomer are critical for understanding its specific biological roles. The development of ultrasensitive chiral analytical methods is paramount, as even small amounts of one enantiomer can have significantly different physiological effects. nih.gov
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are well-established techniques for chiral separations. oup.comacs.org These methods often rely on chiral stationary phases (CSPs) or the use of chiral derivatizing agents to distinguish between enantiomers. oup.comnih.gov For instance, N-pentafluoropropionyl amino acid isopropyl esters have been used for the GC analysis of N-methylphenylalanine enantiomers on a Chirasil-L-Val capillary column. researchgate.net Another approach involves derivatization with reagents like phenylglycine methyl ester (PGME), followed by liquid chromatography-mass spectrometry (LC-MS) analysis, which has been successfully used to determine the absolute configurations of N,N-dimethyl amino acids. nih.gov
Recent advancements have focused on improving the sensitivity and efficiency of these methods. Ultra-Performance Convergence Chromatography (UPC²) has been shown to provide better resolution and significantly higher throughput compared to normal-phase HPLC for the chiral separation of phenylalanine methyl esters. Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are other powerful techniques for chiral analysis, often employing cyclodextrin (B1172386) derivatives as chiral selectors.
Mass spectrometry (MS) has become an indispensable tool for direct chiral detection, with new derivatization and complexing reagents being developed to enhance enantiomer discrimination. The coupling of LC with MS (LC-MS) is particularly valuable for analyzing chiral compounds in complex biological matrices due to its high sensitivity and selectivity. nih.govresearchgate.net Looking forward, the development of novel chiral selectors and the refinement of existing chromatographic and electrophoretic techniques will continue to push the boundaries of sensitivity and resolution in the analysis of this compound.
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug design and discovery, offering powerful tools to accelerate the process and improve the success rate of identifying new therapeutic agents. mdpi.comnih.govresearchgate.net These computational approaches can be applied to various stages of drug development, from target identification to lead optimization and preclinical studies. researchgate.netnih.gov
In the context of this compound, AI and ML can be leveraged in several ways. Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for de novo drug design to create novel molecules with desired properties, potentially based on the scaffold of this compound. arxiv.org These models learn from vast datasets of chemical structures and their properties to generate new compounds that are predicted to have high activity and favorable pharmacokinetic profiles. arxiv.orgspringernature.com
Machine learning models, including support vector machines (SVM) and deep neural networks (DNNs), can be trained to predict the biological activity and properties of compounds like this compound. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, use molecular descriptors to predict the activity of a molecule. nih.gov AI can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov
Furthermore, computational methods such as molecular dynamics (MD) simulations and molecular docking can provide detailed insights into the interactions of this compound with its biological targets. researchgate.netacs.org Force fields can be specifically parameterized for non-canonical amino acids like N-methyl-phenylalanine to improve the accuracy of these simulations. acs.org The integration of these physics-based models with AI and ML can create a powerful framework for designing and optimizing new drugs based on the unique chemical properties of this compound. researchgate.net
Q & A
Q. What are the key structural and physicochemical properties of N-methyl-D-phenylalanine relevant to experimental design?
this compound (CAS 56564-52-4) has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its stereochemistry (D-configuration) distinguishes it from the L-isomer, impacting enzyme interactions and metabolic stability. Key properties include solubility in polar solvents (e.g., water, methanol) and stability under neutral pH (6–8). Researchers should confirm chirality via circular dichroism (CD) or chiral HPLC to avoid enantiomeric contamination .
Q. How does the D-configuration influence metabolic stability compared to L-isomers?
D-amino acids like this compound are typically resistant to endogenous mammalian enzymes, which preferentially process L-isomers. This resistance enhances metabolic stability in in vivo studies, making it suitable for probing enzyme specificity or designing protease-resistant peptides. Validate stability using LC-MS/MS in biological matrices (e.g., plasma, liver microsomes) .
Q. What experimental conditions are critical for handling this compound in biochemical assays?
Maintain neutral pH (6–8) and temperatures ≤25°C to prevent racemization. Use inert atmospheres (e.g., nitrogen) during synthesis. For cell-based studies, ensure solubility by pre-dissolving in DMSO (≤0.1% v/v) or aqueous buffers. Include controls for enantiomeric purity and solvent toxicity .
Q. Which analytical methods are recommended for purity assessment?
Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and UV detection at 254 nm. Validate purity (>98%) using mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H/¹³C NMR). Titration (e.g., acid-base) can quantify free amino groups in non-derivatized samples .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Use asymmetric alkylation of Boc-N-methylglycine dianion with benzyl bromides, followed by catalytic hydrogenation. Optimize reaction conditions (e.g., chiral ligands, temperature) to enhance enantiomeric excess (ee >99%). Monitor intermediates via TLC and characterize products with X-ray crystallography .
Q. What strategies resolve contradictions in reported biological activity of this compound?
Discrepancies may arise from enantiomeric impurities or assay conditions. Replicate studies with rigorously characterized samples (e.g., CD-confirmed chirality). Use site-directed mutagenesis (e.g., NMDA receptor subunits) to isolate stereospecific effects, as seen in ethanol inhibition studies .
Q. How does this compound interact with enzymes in non-ribosomal peptide synthesis (NRPS)?
The methyl group and D-configuration alter substrate recognition by NRPS adenylation domains. Use in vitro assays with purified NRPS modules (e.g., from Lycoris radiata) to compare incorporation rates against L-isomers. Pair with molecular docking simulations to identify steric or electronic hindrance .
Q. What methodologies assess the compound’s toxicity in absence of comprehensive safety data?
Conduct in silico toxicity prediction (e.g., ProTox-II) for acute toxicity endpoints. Perform in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity. Adhere to OSHA guidelines for handling (e.g., PPE, fume hoods) .
Q. How can biocatalytic approaches improve synthesis scalability?
Engineer phenylalanine ammonia lyase (PAL) mutants for D-selective methylation. Optimize reaction parameters (pH, cofactors, methylamine concentration) in aqueous-phase systems. Use fed-batch reactors to enhance yield and reduce byproducts .
Q. What role does chirality play in modulating receptor interactions (e.g., NMDA, GPCRs)?
D-isomers often exhibit reduced binding affinity due to stereochemical mismatch with L-specific receptor pockets. Use radioligand displacement assays (e.g., ³H-MK-801 for NMDA) and molecular dynamics simulations to quantify binding differences. Compare with methylated L-analogues to isolate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
